beta-Chloroethyl iso decoxyethyl sulfite
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Overview
Description
Beta-Chloroethyl iso decoxyethyl sulfite: is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of a chloroethyl group, an iso-decoxyethyl group, and a sulfite moiety. This compound is of interest due to its potential reactivity and utility in synthetic chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-Chloroethyl iso decoxyethyl sulfite typically involves the reaction of chloroethyl alcohol with iso-decoxyethyl alcohol in the presence of a sulfite source. The reaction conditions often require a catalyst and controlled temperature to ensure the formation of the desired product. One common method is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide in an SN2 reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Chemical Reactions Analysis
Types of Reactions: Beta-Chloroethyl iso decoxyethyl sulfite can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the sulfite group to a sulfide.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can react with the chloroethyl group under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Beta-Chloroethyl iso decoxyethyl sulfite has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce specific functional groups.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of beta-Chloroethyl iso decoxyethyl sulfite involves its interaction with molecular targets through its reactive functional groups. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially disrupting their function. The sulfite moiety can participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
- Beta-Chloroethyl iso butoxyethyl sulfite
- Beta-Chloroethyl iso hexyloxyethyl sulfite
- Beta-Chloroethyl iso octyloxyethyl sulfite
Comparison: Beta-Chloroethyl iso decoxyethyl sulfite is unique due to its specific chain length and branching, which can influence its reactivity and solubility compared to other similar compounds. The presence of the iso-decoxyethyl group provides distinct steric and electronic properties that can affect its behavior in chemical reactions and biological systems .
Properties
CAS No. |
74039-75-1 |
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Molecular Formula |
C14H29ClO4S |
Molecular Weight |
328.9 g/mol |
IUPAC Name |
2-chloroethyl 2-(8-methylnonoxy)ethyl sulfite |
InChI |
InChI=1S/C14H29ClO4S/c1-14(2)8-6-4-3-5-7-10-17-12-13-19-20(16)18-11-9-15/h14H,3-13H2,1-2H3 |
InChI Key |
CUSWNRBNKBVACW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCOCCOS(=O)OCCCl |
Origin of Product |
United States |
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